molecular formula C14H10F4N2O2 B12456475 2-methoxy-N'-(2,3,5,6-tetrafluorophenyl)benzohydrazide

2-methoxy-N'-(2,3,5,6-tetrafluorophenyl)benzohydrazide

Katalognummer: B12456475
Molekulargewicht: 314.23 g/mol
InChI-Schlüssel: DNQGTASRQSZDQJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-methoxy-N’-(2,3,5,6-tetrafluorophenyl)benzohydrazide is a chemical compound that belongs to the class of benzohydrazides It is characterized by the presence of a methoxy group and a tetrafluorophenyl group attached to the benzohydrazide core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N’-(2,3,5,6-tetrafluorophenyl)benzohydrazide typically involves the reaction of 2-methoxybenzoic acid with hydrazine hydrate to form the corresponding benzohydrazide. This intermediate is then reacted with 2,3,5,6-tetrafluorobenzoyl chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of a suitable solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-methoxy-N’-(2,3,5,6-tetrafluorophenyl)benzohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The methoxy and tetrafluorophenyl groups can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

2-methoxy-N’-(2,3,5,6-tetrafluorophenyl)benzohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism by which 2-methoxy-N’-(2,3,5,6-tetrafluorophenyl)benzohydrazide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methoxy and tetrafluorophenyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-methoxy-N’-(2,3,5,6-tetrafluorophenyl)benzamide: Similar structure but with an amide group instead of a hydrazide.

    4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol: Contains a methoxymethyl group and a tetrafluorophenyl group but differs in the core structure.

Uniqueness

2-methoxy-N’-(2,3,5,6-tetrafluorophenyl)benzohydrazide is unique due to the presence of both methoxy and tetrafluorophenyl groups, which confer specific chemical and biological properties

Eigenschaften

Molekularformel

C14H10F4N2O2

Molekulargewicht

314.23 g/mol

IUPAC-Name

2-methoxy-N'-(2,3,5,6-tetrafluorophenyl)benzohydrazide

InChI

InChI=1S/C14H10F4N2O2/c1-22-10-5-3-2-4-7(10)14(21)20-19-13-11(17)8(15)6-9(16)12(13)18/h2-6,19H,1H3,(H,20,21)

InChI-Schlüssel

DNQGTASRQSZDQJ-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC=C1C(=O)NNC2=C(C(=CC(=C2F)F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.